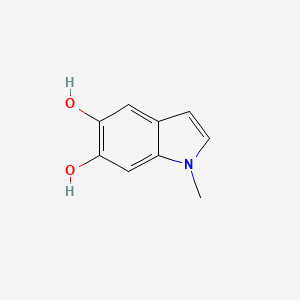
1-Methyl-1H-indole-5,6-diol
Descripción general
Descripción
“1-Methyl-1H-indole-5,6-diol” is a compound with the molecular formula C9H9NO2 . It is a derivative of indole, a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . It is related to 5,6-Dihydroxyindole, a melanin precursor, which has a broad-spectrum antibacterial, antifungal, antiviral, antiparasitic activity .
Molecular Structure Analysis
The molecular structure of “1-Methyl-1H-indole-5,6-diol” consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecular weight is 163.173 Da .
Chemical Reactions Analysis
While specific chemical reactions involving “1-Methyl-1H-indole-5,6-diol” are not available, it’s known that 1-Methylindole undergoes Au (III)/TPPMS-catalyzed benzylation reaction with benzhydryl and benzylic alcohols .
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-2-carboxylate derivatives have shown inhibitory activity against influenza A and Coxsackie B3 virus . The presence of the indole nucleus can enhance the binding affinity to viral receptors, potentially leading to the development of new antiviral agents.
Anti-inflammatory Activity
The indole scaffold is also associated with anti-inflammatory activity. Indole-based compounds, such as those analogs of indomethacin, have been synthesized and assessed for their COX-2 inhibitory action as well as in vivo anti-inflammatory activity . These findings suggest that indole derivatives could be valuable in the treatment of inflammatory conditions.
Anticancer Properties
Indole derivatives are being explored for their potential in cancer treatment. The structural diversity of indole compounds allows for the targeting of various pathways involved in cancer cell proliferation and survival . Research in this area aims to synthesize novel indole derivatives that could act as effective anticancer agents.
Anti-HIV Effects
Some novel indolyl and oxochromenyl xanthenone derivatives have been studied for their anti-HIV properties. Molecular docking studies suggest that these compounds could interfere with the replication cycle of HIV-1, offering a promising avenue for the development of new HIV treatments .
Antioxidant Properties
The indole nucleus has been found to contribute to antioxidant activity. This property is crucial as it helps in protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders . Indole derivatives could, therefore, be beneficial in creating therapies that mitigate oxidative damage.
Antimicrobial Activity
Indole derivatives possess antimicrobial activities against a broad spectrum of microorganisms. This includes bacteria, fungi, and even some parasites. The versatility of the indole ring allows for modifications that can target different microbial pathways, making it a valuable structure for developing new antimicrobials .
Safety and Hazards
Direcciones Futuras
The future directions for “1-Methyl-1H-indole-5,6-diol” and similar compounds could involve further exploration of their biological activities. Indole derivatives are considered significant in natural products and drugs, and they play a crucial role in cell biology . Therefore, they could be potential targets for the development of new drugs against various diseases.
Mecanismo De Acción
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest a broad range of potential interactions with cellular targets.
Result of Action
1-Methyl-1H-indole-5,6-diol, also known as 5,6-Dihydroxyindole, a melanin precursor, has a broad-spectrum antibacterial, antifungal, antiviral, antiparasitic activity . It has cytotoxic effects and is strongly toxic against various pathogens .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Methyl-1H-indole-5,6-diol. For instance, exposure to certain substances, obesity, lack of physical activity, and pollution can contribute to the development of diseases like cancer . These factors could potentially influence the effectiveness of 1-Methyl-1H-indole-5,6-diol.
Propiedades
IUPAC Name |
1-methylindole-5,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-10-3-2-6-4-8(11)9(12)5-7(6)10/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOSJAYSAUDUOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=C(C=C21)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197464 | |
| Record name | N-Methyl-5,6-dihydroxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4821-00-5 | |
| Record name | N-Methyl-5,6-dihydroxyindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004821005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-5,6-dihydroxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



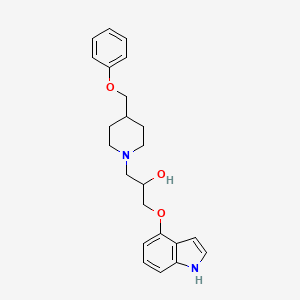
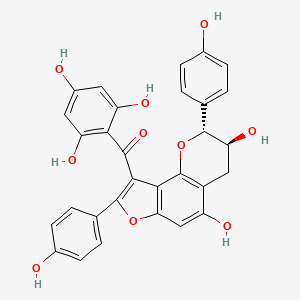
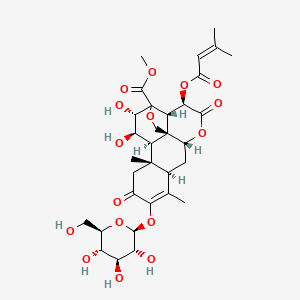
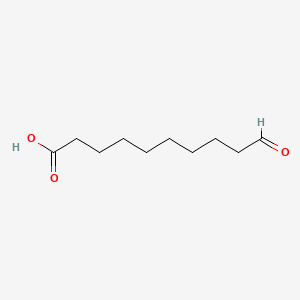
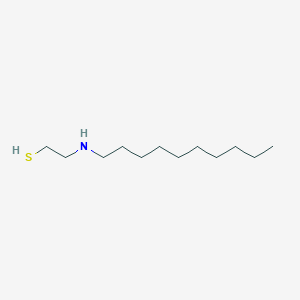
![(1S,2S,6S,11S,14S,15R,18R)-20-hydroxy-8,8,14,15,19,19-hexamethyl-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid](/img/structure/B1201806.png)
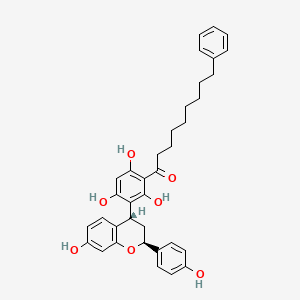

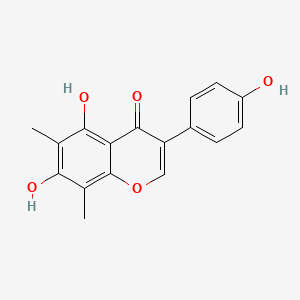
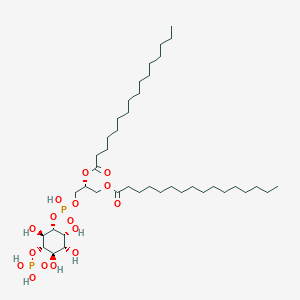
![2-[[4-(2-furanylmethyl)-5-methyl-1,2,4-triazol-3-yl]thio]-N-(4-methyl-2-thiazolyl)acetamide](/img/structure/B1201813.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B1201814.png)

![4-[(3S,3aR,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenol](/img/structure/B1201816.png)